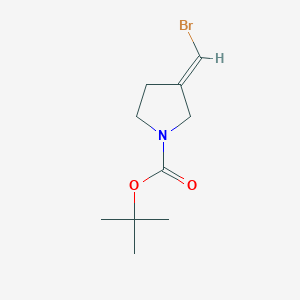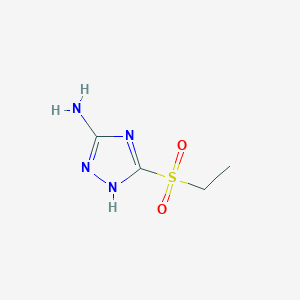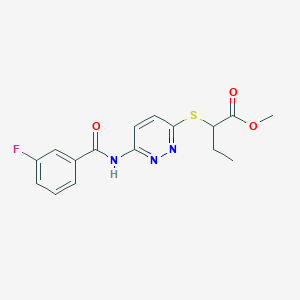![molecular formula C11H10F3NO4S B2378160 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid CAS No. 338953-86-9](/img/structure/B2378160.png)
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid, also known as sulfinpyrazone, is a product used for proteomics research . It has a molecular formula of C11H10F3NO4S.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties are typically determined experimentally and reported in chemical databases.Scientific Research Applications
Antimicrobial Activities
- Research shows that certain derivatives, including those related to the structure of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid, demonstrate antimicrobial activities against various microorganisms. These studies highlight the potential of such compounds in developing antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Chemical Synthesis and Reactions
- This compound is involved in various chemical synthesis processes and reactions. For instance, studies have explored its role in the synthesis of different chemical structures, highlighting its utility in organic chemistry and pharmaceuticals (McRae, Charlesworth, Archibald, & Alexander, 1943).
Electrochemical Applications
- Electrochemical studies have utilized compounds similar to this compound, indicating its potential application in electrochemical reactions and processes (Jabbar, Bito, Kunugi, & Uno, 1998).
Potential in Antitumor and Anticoagulant Activities
- Research into related compounds has revealed potential antitumor and anticoagulant properties, suggesting possible applications in medical and pharmaceutical research (Gurevich, Urakov, Rozit, Klen, Samorodov, & Khaliullin, 2021).
Applications in Organic Synthesis
- The compound has been used in organic synthesis, particularly in the formation of complex structures involving multiple reactions. This demonstrates its versatility and importance in the field of organic chemistry (Indumathi, Perumal, & Menéndez, 2010).
Environmental Studies
- Environmental research has involved perfluorochemicals, which are structurally related to this compound. Such studies provide insights into the environmental behavior and impact of these chemicals (Nguyen, Reinhard, & Gin Yew-Hoong Karina, 2011).
properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfinylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFTZOQBJKTCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)
![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)



![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)







![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)